3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Description
3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound characterized by a norbornane (bicyclo[2.2.1]heptane) scaffold with a bromomethyl group at position 3, a methyl substituent at the same carbon, and a methylene group at position 2. Bromine’s electrophilic nature suggests utility in alkylation reactions or as a synthetic intermediate .
Properties
IUPAC Name |
3-(bromomethyl)-3-methyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7-10(2,6-12)8-3-4-11(7,5-8)9(13)14/h8H,1,3-6H2,2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFCJDUDXXIGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)N)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method starts with the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps include bromination and functional group modifications to introduce the bromomethyl and carboxamide groups. The reaction conditions often involve the use of Lewis acids as catalysts and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester and amide groups:
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The ethyl ester group is susceptible to basic hydrolysis, yielding the corresponding carboxylic acid, a reaction critical for prodrug activation.
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Amide bonds in the benzamido and acetamido moieties require harsh acidic conditions (e.g., concentrated HCl at elevated temperatures) for cleavage, as noted in triazole-based pharmaceuticals .
Oxidation of Thioether Linkage
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives:
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Controlled oxidation with hydrogen peroxide selectively produces sulfoxides, while stronger agents like mCPBA yield sulfones, enhancing polarity and bioavailability .
Nucleophilic Substitution at Sulfonyl Group
The morpholinosulfonyl group participates in nucleophilic substitutions under basic conditions:
| Nucleophile | Reagents | Product | Source |
|---|---|---|---|
| Primary amines | K₂CO₃, DMF, 80°C | Substituted sulfonamides | Morpholinosulfonyl reactivity |
| Thiols | Et₃N, THF, reflux | Thioether-linked derivatives | Sulfonamide-thiol coupling |
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The sulfonyl group acts as a leaving group in the presence of amines or thiols, enabling modular derivatization for structure-activity studies .
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes electrophilic substitutions and coordination reactions:
| Reaction Type | Reagents | Product | Documentation |
|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF | N-alkylated triazole | Triazole alkylation |
| Metal coordination | ZnCl₂, ethanol | Zn(II)-triazole complex | Metal binding in heterocycles |
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Alkylation at the triazole nitrogen enhances lipophilicity, a strategy employed in kinase inhibitor design .
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Coordination with transition metals (e.g., Zn²⁺) stabilizes the triazole ring, potentially modifying its electronic properties .
Reductive Amination and Acylation
The primary amine generated from amide hydrolysis can undergo further functionalization:
| Reaction | Conditions | Product | Example |
|---|---|---|---|
| Reductive amination | Aldehyde, NaBH₃CN |
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
The structural characteristics of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide allow it to serve as a scaffold in the design of novel pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for developing drugs aimed at various diseases.
Targeting CXCR2
This compound has been identified as an antagonist of the CXC chemokine receptor 2 (CXCR2), which plays a significant role in inflammatory responses and cancer metastasis. By inhibiting CXCR2 signaling pathways, the compound may reduce tumor growth and metastasis, highlighting its potential in cancer therapy .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. For example, related compounds showed IC50 values as low as 0.05 μM against specific breast cancer cell lines .
Materials Science
Development of Novel Materials
The unique bicyclic framework of this compound can be utilized to create new materials with tailored mechanical and chemical properties. The incorporation of bromomethyl and carboxamide functional groups enables modifications that enhance material performance in various applications.
Biological Pathways Investigation
this compound can serve as a probe to study biological pathways, particularly those involving nucleophilic substitution reactions. Its interactions with various biomolecules can provide insights into cellular mechanisms and disease processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new bonds. This reactivity can be harnessed to modify biological molecules or develop new chemical entities with specific functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid
- Key Differences : Replaces the carboxamide with a carboxylic acid, increasing acidity (pKa ~4-5) and enabling salt formation. The absence of bromine reduces reactivity in nucleophilic substitutions.
- Applications: Potential use in polymer chemistry or as a ligand in metal coordination due to carboxylate’s chelating properties .
N-(1,3-Benzodioxol-5-yl)-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Key Differences: Features a 3-oxo group (ketone) instead of methylene, reducing ring strain.
Substituent and Stereochemical Variations
2.2.1. (1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|---|
| 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide | Not explicitly provided | - | Bromomethyl, Carboxamide | Alkylation, drug intermediates |
| 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | Carboxylic Acid, Methylene | Polymer chemistry, metal ligands |
| N-(1,3-Benzodioxol-5-yl)-2-bromo-4,7,7-trimethyl-3-oxo...carboxamide | C₁₈H₂₀BrNO₄ | 394.26 | Bromo, Carboxamide, Benzodioxol | CNS-targeted drugs, lipophilic agents |
| (1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | C₈H₁₂N₂O | 152.20 | Amine, Carboxamide, Alkene | Enzyme inhibitors, chiral templates |
Biological Activity
3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide, with the CAS number 1005151-06-3, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H16BrNO
- Molecular Weight : 258.1548 g/mol
- Structure : The compound features a bicyclic heptane structure with a bromomethyl group and a carboxamide functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.
- Enzyme Inhibition : The presence of the carboxamide group indicates potential for enzyme inhibition, which could affect metabolic pathways related to inflammation or cancer progression.
Biological Activity Data
Antimicrobial Activity
In a study focusing on the antimicrobial properties of various bicyclic compounds, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both pathogens, indicating a promising potential for development as an antibacterial agent.
Anticancer Properties
Research conducted on the compound's anticancer effects revealed that it induces apoptosis in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. The IC50 value was reported as 15 µM, suggesting effective cytotoxicity at relatively low concentrations.
Neuroprotective Effects
A neuroprotection study demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This protective effect was associated with reduced levels of reactive oxygen species (ROS) and improved cell viability by approximately 40%.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing 3-(Bromomethyl)-3-methyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide?
Answer:
The synthesis involves constructing the bicyclic framework through cyclization reactions, followed by functionalization. Key steps include:
- Cyclization: Formation of the bicyclo[2.2.1]heptane core via intramolecular Diels-Alder or photochemical reactions under controlled temperatures (e.g., 0–5°C for stereochemical fidelity) .
- Bromomethyl Introduction: Electrophilic bromination using N-bromosuccinimide (NBS) or HBr in the presence of radical initiators (e.g., AIBN) to ensure regioselectivity .
- Carboxamide Formation: Amidation via coupling agents like EDCI/HOBt with primary amines under anhydrous conditions .
Critical conditions include pH control (6.5–7.5 for amidation) and inert atmospheres to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and stereochemistry. For example, the methylene protons (2-CH₂) show distinct coupling patterns (δ 4.8–5.2 ppm) .
- IR Spectroscopy: Confirms carboxamide (C=O stretch at ~1650 cm⁻¹) and bromomethyl (C-Br at ~550 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₅BrNO: 272.03) and fragmentation patterns .
Advanced: How can stereochemical challenges during synthesis be addressed?
Answer:
- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (1R,2S)-camphor derivatives) to control bicyclic ring stereochemistry .
- Dynamic Resolution: Adjusting reaction pH (e.g., 8.5–9.0) to promote epimerization equilibria favoring the desired diastereomer .
- Chiral Chromatography: Separation via HPLC with cellulose-based chiral columns (e.g., Chiralpak IA) to isolate enantiomers .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization: Replicate studies under uniform conditions (e.g., cell line: HEK293 vs. HeLa; IC₅₀ measurement protocols) to isolate variables .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinases or proteases) .
- Metabolite Profiling: LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Enzyme Inhibition: Serves as a covalent inhibitor scaffold due to the electrophilic bromomethyl group targeting cysteine residues (e.g., in proteases) .
- Prodrug Development: The carboxamide group enhances solubility for in vivo studies, while the bromomethyl moiety enables targeted release .
Advanced: What computational methods predict the compound’s reactivity and target interactions?
Answer:
- Density Functional Theory (DFT): Models bromomethyl group reactivity in nucleophilic substitutions (e.g., activation energy for SN2 reactions) .
- Molecular Dynamics (MD): Simulates binding to biological targets (e.g., 50-ns simulations to assess stability in kinase active sites) .
- QSAR Models: Relate substituent electronic parameters (Hammett σ) to antibacterial IC₅₀ values .
Advanced: How does the bromomethyl substituent influence stability and reactivity?
Answer:
- Thermal Stability: Bromomethyl groups undergo β-elimination above 60°C, requiring storage at –20°C in amber vials .
- Reactivity: Acts as a leaving group in nucleophilic substitutions (e.g., with thiols to form thioethers) but requires polar aprotic solvents (DMF, DMSO) for optimal kinetics .
Basic: What impurities commonly arise during synthesis, and how are they characterized?
Answer:
- Byproducts:
- Dehydrohalogenation: Formation of alkene derivatives (e.g., 2-methylenebicyclo[2.2.1]heptene) detected via GC-MS .
- Oxidation: Carboxylic acid derivatives from carboxamide hydrolysis, identified by TLC (Rf 0.3 in EtOAc/hexane) .
- Mitigation: Purification via flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization .
Advanced: What mechanistic insights explain the bicyclic framework formation?
Answer:
- Cycloaddition Mechanisms: DFT studies suggest a stepwise [4+2] cycloaddition with a zwitterionic intermediate stabilized by electron-withdrawing groups .
- Ring Strain: The norbornane framework (bicyclo[2.2.1]heptane) forms due to relief of angle strain during cyclization (ΔG‡ ~25 kcal/mol) .
Advanced: How do structural modifications impact pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
